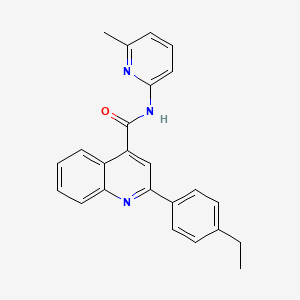![molecular formula C23H29N3O2S B6049276 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6049276.png)
3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone, also known as BTCP, is a synthetic compound that belongs to the class of piperazine derivatives. BTCP has been widely studied for its potential application in the field of neuroscience and pharmacology.
Wirkmechanismus
The exact mechanism of action of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone is not fully understood, but it is believed to act as a modulator of the dopaminergic and serotonergic systems in the brain. 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its anxiolytic and antidepressant-like effects. 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone has also been shown to inhibit the reuptake of dopamine and serotonin, which may contribute to its ability to reduce the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone has been shown to have several biochemical and physiological effects in animal models. Studies have shown that 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone increases the levels of dopamine and serotonin in certain brain regions, which may contribute to its anxiolytic and antidepressant-like effects. 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone has also been shown to reduce the rewarding effects of drugs of abuse, which may be due to its ability to inhibit the reuptake of dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone has also been extensively studied in animal models, which provides a wealth of information on its pharmacological properties. However, one limitation of using 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone in lab experiments is its potential toxicity, which may limit its application in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone. One area of research is the development of novel derivatives of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone with improved pharmacological properties. Another area of research is the investigation of the long-term effects of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone on the brain and behavior. Additionally, the potential application of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder, warrants further investigation. Finally, the development of new methods for the synthesis of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone may improve the yield and purity of the compound, which may facilitate its use in future research.
Synthesemethoden
The synthesis of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone involves the reaction of 4-benzylpiperidine with 2-bromoacetylthiophene, followed by the reaction with piperazine and 1,2-dichloroethane. The product is then purified by recrystallization to obtain 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone in its pure form. The synthesis of 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone has been reported in several research articles, and the method has been optimized to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone has been extensively studied for its potential application in the treatment of various neurological disorders, including depression, anxiety, and addiction. Several studies have shown that 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone has anxiolytic and antidepressant-like effects in animal models. 3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, suggesting its potential application in the treatment of addiction.
Eigenschaften
IUPAC Name |
3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-(thiophen-2-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c27-22(25-11-8-19(9-12-25)15-18-5-2-1-3-6-18)16-21-23(28)24-10-13-26(21)17-20-7-4-14-29-20/h1-7,14,19,21H,8-13,15-17H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEXGZFQIHVDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CC3C(=O)NCCN3CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-isopropyl-N-[(5-oxo-2-pyrrolidinyl)methyl]acetamide](/img/structure/B6049194.png)
![{1'-[(5-ethyl-2-furyl)methyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6049210.png)
![3-(5-bromo-2-furyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6049215.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B6049220.png)
![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6049224.png)


![6-[(4-methylphenoxy)methyl]-2-[3-(1-piperazinylmethyl)phenyl]-4(3H)-pyrimidinone trifluoroacetate](/img/structure/B6049258.png)
![N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6049263.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)propanamide](/img/structure/B6049279.png)
![2,4-dichloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B6049281.png)
![diethyl 2,2'-[methylenebis(4,1-phenylene-2-hydrazinyl-1-ylidene)]bis(3-oxobutanoate)](/img/structure/B6049283.png)
![1-methoxy-3-{[5-(1-naphthyl)-1,2,4-triazin-3-yl]amino}-2-propanol](/img/structure/B6049287.png)